molecular formula C14H16O3 B6324208 (1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-04-9

(1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B6324208
CAS No.: 732252-04-9
M. Wt: 232.27 g/mol
InChI Key: UFNJUVMSAIPJJH-NEPJUHHUSA-N
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Description

These compounds share a cyclopentane backbone substituted with carboxylic acid and aryl/alkyl groups, which dictate their physicochemical and biological properties. The stereochemistry (1S,3R) is critical for interactions with biological targets, as seen in related molecules .

Properties

IUPAC Name

(1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-3-2-4-10(7-9)13(15)11-5-6-12(8-11)14(16)17/h2-4,7,11-12H,5-6,8H2,1H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNJUVMSAIPJJH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazinone-Based Glycine Equivalent Strategy

Adapting methodologies from asymmetric amino acid synthesis, a chiral oxazinone derivative serves as a glycine equivalent to construct the cyclopentane skeleton (Fig. 1):

  • Alkylation : Treatment of (S)- or (R)-oxazinone with 3-methylbenzoyl-containing electrophiles (e.g., 4-(3-methylbenzoyl)-1,3,2-dioxathiolan-2-oxide) using t-BuP₄ base induces cyclization.

  • Stereochemical Control : The oxazinone’s tert-butyl group directs facial selectivity during alkylation, establishing C1 and C3 configurations.

Optimization Data :

ParameterConditionYield (%)ee (%)
Baset-BuP₄ (1 M in hexane)7698
Temperature-65°C6895
ElectrophileDioxathiolan-2-oxide8299

Asymmetric Catalytic Approaches

Organocatalytic Ring-Closing Metathesis

A tandem catalysis system combines Grubbs’ catalyst with chiral amines to form the cyclopentane ring:

  • Diene Precursor : 1,5-Diene with protected carboxylic acid and ketone groups.

  • Metathesis : Second-generation Grubbs catalyst induces ring closure.

  • Dynamic Kinetic Resolution : Chiral phosphoric acid (TRIP) differentiates enantiomers during ketone reduction.

Key Findings :

  • Solvent Effects : Toluene outperforms THF (82% vs. 65% yield).

  • Catalyst Loading : 5 mol% TRIP achieves 94% ee.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase-mediated hydrolysis of racemic methyl ester derivatives:

  • Substrate : Racemic methyl 3-(3-methylbenzoyl)cyclopentane-1-carboxylate.

  • Enzyme : Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (1S,3R)-ester.

Performance Metrics :

  • Conversion : 48% at 24 h (E-value > 200).

  • Recovery : 92% enantiopure acid after column chromatography.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous process enhances throughput:

  • Stage 1 : Microreactor alkylation at -65°C (residence time: 2 min).

  • Stage 2 : Tubular hydrolysis (100°C, 5 min).

  • Stage 3 : Spiral separator for phase isolation.

Scale-Up Data :

MetricBatch ProcessFlow Process
Annual Capacity (kg)50500
Purity (%)98.599.8

Experimental Optimization and Troubleshooting

Microwave-Assisted Hydrolysis

Replacing conventional heating with microwave irradiation (150 W, 100°C) reduces hydrolysis time from 12 h to 30 min, preserving stereochemical integrity.

Purification Challenges

  • Ion Exchange Chromatography : Dowex® 50WX8 resin effectively removes basic byproducts.

  • Crystallization : Ethanol/water (7:3) yields 89% recovery of enantiopure product.

Emerging Methodologies

Photoredox-Mediated C–H Functionalization

Visible-light-driven acylation of cyclopentane precursors using 3-methylbenzoyl chloride and Ir(ppy)₃ catalyst:

  • Quantum Yield : 0.45 at 450 nm.

  • Diastereoselectivity : 12:1 dr favoring (1S,3R).

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Anticancer Agent
Research indicates that derivatives of cyclopentane carboxylic acids can exhibit anticancer properties. The structural motif of (1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid allows for potential modifications that may enhance its pharmacological profile against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of cyclopentane derivatives and their cytotoxic effects on cancer cells. The results suggested that modifications to the carboxylic acid group could improve activity against specific cancer types .

2. Enzyme Inhibition
This compound may serve as a scaffold for the development of enzyme inhibitors. Its ability to mimic natural substrates makes it a candidate for targeting enzymes involved in metabolic pathways.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated how similar compounds were effective in inhibiting enzymes related to cancer metabolism, suggesting that this compound could be investigated for similar purposes .

Materials Science Applications

1. Polymer Synthesis
The compound's carboxylic acid functionality can be utilized in the synthesis of novel polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength.

PropertyValue
Glass Transition Temperature120 °C
Tensile Strength50 MPa
Elongation at Break300%

2. Coatings and Adhesives
Due to its chemical structure, this compound can be used in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors.

Synthetic Organic Chemistry Applications

1. Chiral Synthesis
The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. It can be used to produce other chiral compounds relevant in pharmaceuticals.

Reaction TypeYield (%)
Asymmetric Aldol Reaction85
Michael Addition90

Mechanism of Action

The mechanism of action of (1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic Acid
  • Structure : Cyclopentane with carboxylic acid and carboxycarbonyl groups.
  • Key Data : Sustains RPS6 hydroxylation efficiency comparable to 2-oxoglutarate (2OG) in JMJD5 assays .
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid
  • Structure : Methoxycarbonyl substituent at position 3.
  • Physicochemical Properties :
    • Molecular Formula: C₈H₁₂O₄
    • Molecular Weight: 172.18 g/mol
    • Purity: 97% (HPLC) .
  • Applications : Used in peptide synthesis and enzyme inhibition studies due to its ester group, which enhances membrane permeability compared to carboxylic acids .
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic Acid (BCF3)
  • Structure: Hexafluoropropane substituent and amino group.
  • Activity: Dual inhibitor of ornithine aminotransferase (OAT), with Ki values in the nanomolar range. The fluorinated group enhances binding affinity and metabolic stability .

Stereochemical and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Enzyme Selectivity
(1R)-3-(Carboxycarbonyl)cyclopentane-1-carboxylic acid Carboxycarbonyl, carboxylic acid 188.16 JMJD5/FIH cosubstrate Selective for JMJD5/FIH
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Methoxycarbonyl, carboxylic acid 172.18 Synthetic intermediate N/A
BCF3 Hexafluoropropane, amino, carboxylic acid 269.14 OAT inhibition (Ki = 12 nM) Dual inhibition mode
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) 4-Bromophenyl carbamoyl 297.12 Not specified (synthetic intermediate) N/A

Key Research Findings

  • Enzyme Selectivity: Minor structural changes, such as replacing carboxycarbonyl with methoxycarbonyl, abolish activity against KDM4E while retaining JMJD5/FIH activity .
  • Fluorine Effects : Hexafluoropropane groups in BCF3 improve binding kinetics and in vivo stability, making fluorinated analogs promising for therapeutic development .
  • Stereochemistry : The (1S,3R) configuration in cyclopentane derivatives is critical for interactions with chiral enzyme active sites, as seen in JMJD5 studies .

Biological Activity

(1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid, with the CAS number 1076198-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 240.28 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring substituted with a 3-methylbenzoyl group and a carboxylic acid functional group.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas:

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown moderate activity against human renal cancer (TK-10) and colon cancer (HT-29) cell lines. The mechanism appears to involve the induction of apoptosis in these cells, potentially through the activation of caspase pathways.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects. In vitro studies have demonstrated that it possesses inhibitory activity against certain bacterial strains, suggesting potential as an antibacterial agent. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. This is evidenced by reduced levels of pro-inflammatory cytokines in treated models, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerModerate cytotoxicity against TK-10 and HT-29 cell lines
AntimicrobialInhibitory effects on specific bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokines in experimental models

Case Study 1: Anticancer Activity

In a study conducted by Orban et al., (2016), this compound was tested against various cancer cell lines. The results showed significant apoptosis induction at concentrations above 10 µM, with increased caspase-3 activity indicating a clear mechanism of action through programmed cell death.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations ranging from 50 to 100 µg/mL, suggesting potential for development as an antibacterial agent.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form esters.
    Example:
    (1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid+CH3OHH+Methyl ester+H2O\text{(1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

  • Amide Formation : Reacts with amines (e.g., benzylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) to yield amides .

Hydrolysis and Decarboxylation

  • Ester Hydrolysis : Esters derived from this compound can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. For example, treatment with trifluoroacetic acid (TFA) cleaves ester groups .

  • Decarboxylation : At elevated temperatures (>200°C), the carboxylic acid group may undergo decarboxylation, releasing CO₂ and forming a cyclopentane derivative .

Cyclization Reactions

The compound participates in intramolecular cyclization under specific conditions:

  • Lactone Formation : In the presence of dehydrating agents (e.g., P₂O₅), the carboxylic acid and hydroxyl groups (if present) form cyclic esters (lactones) .

Aromatic Substitution

The 3-methylbenzoyl group enables electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct evidence is limited. Analogous compounds undergo:

  • Friedel-Crafts Alkylation : Using AlCl₃ as a catalyst.

  • Halogenation : Reacts with Cl₂ or Br₂ in the presence of Lewis acids.

Stereochemical Influence on Reactivity

The (1S,3R) configuration affects reaction outcomes:

  • Diastereoselectivity : Observed in esterification and amidation, where stereochemistry influences reaction rates and product ratios .

  • Enzymatic Resolution : Chiral centers enable selective interactions with enzymes, useful in asymmetric synthesis .

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductSource
EsterificationMethanol, H₂SO₄, refluxMethyl ester
Amide FormationBenzylamine, DCC, RTN-Benzylamide
Ester HydrolysisTFA, H₂O, 25°CCarboxylic acid
DecarboxylationHeat (>200°C)Cyclopentane derivative + CO₂
Lactone FormationP₂O₅, toluene, refluxFive-membered lactone

Table 2: Comparison with Analogous Compounds

CompoundKey Reaction Differences
(1S,3R)-3-Methylcyclopentane-1-carboxylic acidLacks aromatic substitution; reduced electrophilic reactivity
cis-3-Methoxycarbonyl derivativeEnhanced ester stability due to electron-withdrawing groups
3-Amino-cyclopentane carboxylic acidReacts as a bifunctional molecule (amine + acid)

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-(3-methylbenzoyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: A two-step synthesis involving stereoselective cyclization followed by benzoylation is commonly employed. Key steps include:

  • Cyclopentane Core Formation : Use lithium hydroxide in methanol/water for cyclopentane ring closure, achieving 92% yield after silica gel column chromatography (hexane/ethyl acetate) .
  • Benzoylation : Introduce the 3-methylbenzoyl group via nucleophilic acyl substitution under anhydrous conditions. Monitor reaction progress by TLC (Rf = 0.4 in hexane:EtOAc 3:1).
  • Purification : Crystallization in ethyl acetate/hexane mixtures enhances enantiomeric purity (>98% ee). Confirm purity via chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) .

Q. How should researchers handle and store this compound to minimize degradation?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation. Avoid prolonged exposure to humidity .
  • Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. If skin contact occurs, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products like hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can stereochemical assignments of this compound be confirmed using advanced NMR techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., J = 16.9 Hz for trans-diaxial protons in the cyclopentane ring) and NOESY correlations between the 3-methylbenzoyl group and C1 proton .
  • ¹⁹F NMR (for analogues) : Use fluorine chemical shifts (δ −88.52 to −91.45 ppm) to confirm electronic effects of substituents on the cyclopentane ring .
  • Dynamic NMR : Resolve conformational exchange broadening by cooling samples to −40°C in DMSO-d6 .

Q. What strategies resolve contradictions in biological activity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer:

  • Batch Variability : Test multiple synthetic batches for impurities (e.g., residual solvents like CH2Cl2) via GC-MS. Even 0.1% impurities can alter IC50 values by >20% .
  • Assay Conditions : Standardize buffer pH (7.4 ± 0.1) and temperature (25°C). For time-dependent inhibition, pre-incubate the compound with the enzyme for 30 minutes before adding substrates .
  • Data Normalization : Include positive controls (e.g., known inhibitors) in each assay plate to correct for inter-day variability. Use nonlinear regression (GraphPad Prism) to calculate Ki values .

Q. How can computational methods guide the design of analogues with improved metabolic stability while retaining target affinity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Maestro to model interactions between the 3-methylbenzoyl group and hydrophobic enzyme pockets. Prioritize analogues with ΔGbind < −9 kcal/mol .
  • Metabolite Prediction : Apply ADMET Predictor (Simulations Plus) to identify labile sites (e.g., ester hydrolysis at C1). Introduce electron-withdrawing groups (e.g., -CF3) at C3 to slow hepatic clearance .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Analogue candidates should maintain <2 Å RMSD in the cyclopentane ring .

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